molecular formula C11H13Cl B14625758 1-(2-Chloropropan-2-yl)-4-ethenylbenzene CAS No. 57908-07-3

1-(2-Chloropropan-2-yl)-4-ethenylbenzene

Cat. No.: B14625758
CAS No.: 57908-07-3
M. Wt: 180.67 g/mol
InChI Key: APVYKBWWYVXPJH-UHFFFAOYSA-N
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Description

1-(2-Chloropropan-2-yl)-4-ethenylbenzene is an organic compound with the molecular formula C11H13Cl It is a derivative of benzene, where the benzene ring is substituted with a 2-chloropropan-2-yl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropropan-2-yl)-4-ethenylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropropan-2-yl)-4-ethenylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Formation of 1-(2-hydroxypropan-2-yl)-4-ethenylbenzene or 1-(2-carboxypropan-2-yl)-4-ethenylbenzene.

    Reduction: Formation of 1-(2-chloropropan-2-yl)-4-ethylbenzene.

    Substitution: Formation of 1-(2-hydroxypropan-2-yl)-4-ethenylbenzene or 1-(2-aminopropan-2-yl)-4-ethenylbenzene.

Scientific Research Applications

1-(2-Chloropropan-2-yl)-4-ethenylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropan-2-yl)-4-ethenylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropropan-2-yl)benzene: Lacks the ethenyl group, resulting in different chemical properties and reactivity.

    4-Ethenylbenzene: Lacks the 2-chloropropan-2-yl group, leading to different applications and biological effects.

    1-(2-Hydroxypropan-2-yl)-4-ethenylbenzene: Contains a hydroxyl group instead of chlorine, affecting its solubility and reactivity.

Uniqueness

1-(2-Chloropropan-2-yl)-4-ethenylbenzene is unique due to the presence of both the 2-chloropropan-2-yl and ethenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.

Properties

CAS No.

57908-07-3

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

1-(2-chloropropan-2-yl)-4-ethenylbenzene

InChI

InChI=1S/C11H13Cl/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3

InChI Key

APVYKBWWYVXPJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=C)Cl

Origin of Product

United States

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